Metallo-|A-lactamase-IN-11

Description

Global Health Threat of Antimicrobial Resistance

Antimicrobial resistance (AMR) has emerged as one of the most pressing global public health threats of the 21st century. who.intcdc.govwho.int It occurs when microorganisms such as bacteria, viruses, fungi, and parasites evolve to withstand the effects of antimicrobial drugs designed to eliminate them. cdc.govnih.gov This resistance renders common infections difficult or impossible to treat, heightening the risk of disease transmission, severe illness, and mortality. who.intnih.gov

In 2019, bacterial AMR was directly responsible for an estimated 1.27 million deaths worldwide and was associated with nearly 4.95 million deaths. who.intcdc.gov Projections suggest that if current trends continue, this number could rise dramatically. nih.gov The economic impact is also substantial, with the World Bank estimating that AMR could lead to an additional US$ 1 trillion in healthcare costs by 2050. who.int This silent pandemic threatens to reverse decades of medical progress, jeopardizing the success of procedures like surgery, cancer chemotherapy, and organ transplantation, which rely on effective antibiotics to prevent and treat infections. cdc.gov The primary drivers behind the rise of AMR include the misuse and overuse of antimicrobial agents in human medicine, agriculture, and animal husbandry. who.int

Overview of β-Lactam Antibiotics and Their Therapeutic Significance

β-lactam antibiotics represent the most widely used class of antibacterial agents globally, forming the cornerstone of modern chemotherapy since their introduction. wikipedia.orgsmw.chnih.gov This class includes well-known drugs such as penicillins, cephalosporins, carbapenems, and monobactams. wikipedia.orgaafp.org Their defining structural feature is the β-lactam ring, a four-membered cyclic amide. wikipedia.orgwikipedia.org

The therapeutic efficacy of β-lactam antibiotics stems from their ability to inhibit bacterial cell wall synthesis. wikipedia.orgrsc.org They act by covalently binding to and inactivating enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgnih.gov These enzymes are essential for the final step in the synthesis of peptidoglycan, a critical component that provides structural integrity to the bacterial cell wall. wikipedia.orgnih.gov By disrupting this process, β-lactam antibiotics weaken the cell wall, leading to cell death, particularly in growing bacteria. nih.govnih.gov Their broad spectrum of activity and generally favorable safety profile have made them indispensable for treating a vast range of bacterial infections. smw.chmdpi.com

Mechanisms of Bacterial Resistance to β-Lactam Antibiotics

Bacteria have evolved several mechanisms to counteract the effects of β-lactam antibiotics. The three primary strategies are: limiting the antibiotic's access to its target PBP, modifying the PBP to reduce binding affinity, and destroying the antibiotic with enzymes. wikipedia.orgnih.govnih.gov While all three are clinically significant, the production of β-lactamase enzymes is the most common and impactful mechanism of resistance, especially in Gram-negative bacteria. nih.govnih.govfrontiersin.org

β-lactamases are enzymes produced by bacteria that confer resistance by hydrolyzing the amide bond in the β-lactam ring of the antibiotic. wikipedia.orgwikipedia.org This chemical cleavage deactivates the antibiotic molecule, rendering it incapable of binding to its PBP target. wikipedia.orgmicrobiologyresearch.org The genes encoding these enzymes can be located on the bacterial chromosome or on mobile genetic elements like plasmids, which allows for their rapid transfer between different bacteria, accelerating the spread of resistance. wikipedia.orgnih.gov The discovery of enzymes capable of degrading penicillin predates its first clinical use, but their clinical significance grew rapidly with the widespread application of antibiotics. nih.gov

To bring order to the vast number of identified β-lactamases, a classification system based on amino acid sequence homology was proposed by R.P. Ambler. frontiersin.orgstreck.com This system divides β-lactamases into four molecular classes: A, B, C, and D. mdpi.comfrontiersin.org

Classes A, C, and D: These enzymes are known as serine-β-lactamases (SBLs). mdpi.comfrontiersin.org They utilize a serine residue in their active site as the nucleophile to attack and hydrolyze the β-lactam ring. frontiersin.orgmdpi.com

Class A includes numerous common enzymes like TEM, SHV, and CTX-M extended-spectrum β-lactamases (ESBLs), as well as Klebsiella pneumoniae carbapenemases (KPCs). mdpi.commsdmanuals.com

Class C enzymes are typically cephalosporinases (e.g., AmpC). msdmanuals.commicrobenotes.com

Class D enzymes are oxacillinases (OXA), which are notable for their ability to hydrolyze oxacillin. wikipedia.orgmsdmanuals.com

Class B: These are metallo-β-lactamases (MBLs), which are fundamentally different from the other classes. streck.comfrontiersin.org Instead of a serine residue, they require one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring. streck.comfrontiersin.org

Table 1: Ambler Classification of β-Lactamases

| Ambler Class | Enzyme Type | Catalytic Mechanism | Key Examples | Inhibition by Clavulanic Acid |

|---|---|---|---|---|

| A | Serine-β-lactamase (SBL) | Active site serine residue | TEM, SHV, CTX-M, KPC | Yes (generally) |

| B | Metallo-β-lactamase (MBL) | One or two active site zinc ions | NDM, VIM, IMP | No |

| C | Serine-β-lactamase (SBL) | Active site serine residue | AmpC | No |

| D | Serine-β-lactamase (SBL) / Oxacillinase | Active site serine residue | OXA-48 | Poorly |

β-Lactamase Enzymes as a Primary Resistance Mechanism

Metallo-β-lactamases (MBLs): A Critical Challenge in Antimicrobial Chemotherapy

Metallo-β-lactamases (MBLs) of Ambler Class B represent a particularly grave threat to the continued efficacy of β-lactam antibiotics. nih.gov Their rise and global dissemination are a major cause of concern because they possess an exceptionally broad substrate spectrum. nih.govnih.gov MBLs can hydrolyze nearly all classes of β-lactam agents, including penicillins, cephalosporins, and, most critically, carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. nih.govnih.gov

A key challenge in combating MBL-producing bacteria is that these enzymes are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam, which are designed to work against serine-β-lactamases. nih.gov This leaves clinicians with very few therapeutic options. nih.govacs.org The development of effective MBL inhibitors (MBLi) is therefore a critical area of research, yet no such inhibitor is currently approved for clinical use. acs.orgtandfonline.com This clinical void drives the investigation of novel compounds designed specifically to neutralize MBLs, such as Metallo-β-lactamase-IN-11.

MBLs are structurally and mechanistically distinct from serine-β-lactamases. nih.gov Their unique properties underscore the difficulty in designing effective inhibitors.

Zinc-Dependent Catalysis: The hallmark of an MBL is its reliance on one or two zinc ions for catalytic activity. frontiersin.orgmdpi.com These metal ions activate a water molecule, which then acts as a nucleophile to hydrolyze the β-lactam ring. wikipedia.org This mechanism is fundamentally different from the covalent acyl-enzyme intermediate formed by SBLs. wikipedia.orgmdpi.com

Structural Fold: Despite low sequence identity across the class, MBLs share a conserved three-dimensional structure known as an αβ/βα sandwich fold. nih.govwikipedia.org The active site is located in a shallow groove, which can make it difficult for inhibitors to bind tightly. tandfonline.comasm.org

Broad Hydrolytic Spectrum: MBLs are capable of inactivating almost all β-lactam antibiotics, with the notable exception of monobactams like aztreonam. nih.govmsdmanuals.com However, many MBL-producing organisms also express other β-lactamases that can hydrolyze aztreonam, often conferring resistance to the entire class. mdpi.comnih.gov

Subclasses: MBLs are further divided into subclasses B1, B2, and B3 based on sequence homology and zinc-binding motifs. frontiersin.orgmdpi.com The B1 subclass, which includes the most widespread and clinically significant enzymes like NDM (New Delhi Metallo-β-lactamase), VIM (Verona Integron-encoded Metallo-β-lactamase), and IMP (Imipenemase), are of particular concern. nih.govasm.org

In response to this challenge, researchers are actively developing inhibitors that can target these zinc-dependent enzymes. Metallo-β-lactamase-IN-11 (also referred to as compound 5f in some literature) is one such investigational molecule. medchemexpress.com It has been identified as an inhibitor of MBLs from both the B1 and B3 subclasses. medchemexpress.com

Table 2: Research Findings on Metallo-β-lactamase-IN-11

| Target Enzyme | MBL Subclass | Inhibitory Activity |

|---|---|---|

| CphA | B2 | IC50 = 45 µM |

| NDM-1 | B1 | 49% inhibition at 10 µM |

| AIM-1 | B3 | 61% inhibition at 10 µM |

These findings demonstrate that Metallo-β-lactamase-IN-11 can effectively inhibit a range of clinically relevant MBLs, positioning it as a valuable tool for research into overcoming this critical mechanism of antibiotic resistance. medchemexpress.com

Clinical Relevance of MBLs in Carbapenem (B1253116) Resistance

Metallo-β-lactamases (MBLs) represent a significant and growing threat to global public health due to their ability to confer resistance to a broad range of β-lactam antibiotics, including the last-resort carbapenem class. frontiersin.orgasm.org Carbapenems are potent, broad-spectrum agents often reserved for treating serious infections caused by multidrug-resistant Gram-negative bacteria. frontiersin.org The emergence and spread of bacteria producing MBLs effectively neutralize these critical therapeutic options, leading to a substantial increase in patient morbidity and mortality. frontiersin.org

The clinical challenge is magnified because MBLs hydrolyze nearly all β-lactam antibiotics, such as penicillins and cephalosporins, in addition to carbapenems. mdpi.com Unlike other major β-lactamase classes (A, C, and D), which utilize a serine residue for catalysis, MBLs (Class B) are zinc-dependent enzymes. mdpi.com This fundamental mechanistic difference renders them insusceptible to inhibition by commercially available β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam. frontiersin.orgmdpi.comnih.gov Consequently, infections caused by MBL-producing organisms present formidable treatment challenges, often leaving clinicians with limited and more toxic therapeutic alternatives. nih.govfrontiersin.org The genes encoding these enzymes are frequently located on mobile genetic elements like plasmids and integrons, which facilitates their rapid transfer between different bacterial species and strains, further complicating infection control efforts. nih.govmdpi.combrieflands.com

Emergence and Global Dissemination of Clinically Important MBL Variants (e.g., NDM, VIM, IMP types)

The global spread of clinically significant MBLs, primarily the New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) types, has escalated the crisis of antimicrobial resistance. These enzyme families are now found worldwide, though their prevalence varies by region. nih.gov

New Delhi Metallo-β-lactamase (NDM): First identified in 2008 in a Swedish patient who had received medical care in New Delhi, India, NDM has since disseminated with alarming speed. frontiersin.orgnih.govmdpi.com NDM-1, the first variant discovered, and its subsequent variants are now found on nearly every continent. nih.govasm.org Its rapid global spread is attributed to its presence on highly mobile plasmids that can be transferred among various Gram-negative pathogens, including Klebsiella pneumoniae, Escherichia coli, and Acinetobacter baumannii. frontiersin.orgasm.org The Indian subcontinent is considered a major reservoir, but NDM is now a global public health threat. frontiersin.orgacs.org

Verona Integron-encoded Metallo-β-lactamase (VIM): The first VIM enzyme, VIM-1, was reported in Pseudomonas aeruginosa in Italy in 1997. frontiersin.orgnih.gov Since then, numerous VIM variants have been identified. frontiersin.org VIM enzymes are prevalent in Europe, particularly in the Mediterranean region, and have been detected globally. frontiersin.orgresearchgate.netoup.com While initially associated with P. aeruginosa, VIM-type MBLs are increasingly being found in Enterobacterales. frontiersin.orgoup.com Their genes are typically located within class 1 integrons, which contributes to their dissemination. mdpi.com

Imipenemase (IMP): The first acquired MBL, IMP-1, was discovered in Japan in the early 1990s. frontiersin.orgnih.govnih.gov Since its initial identification, over 88 variants of IMP have been reported. nih.gov IMP-type MBLs are endemic in many parts of Asia and Australia and are increasingly being reported in Europe and the Americas. nih.govmedrxiv.orgmedrxiv.org They are found in a wide range of Gram-negative bacteria, with Pseudomonas aeruginosa being a frequent carrier. nih.gov The dissemination of IMP genes is facilitated by their association with various mobile genetic elements, allowing for spread across different bacterial species and geographic regions. medrxiv.org

| MBL Family | Year of First Identification | Place of First Identification | Primary Bacterial Hosts | Geographic Prevalence |

|---|---|---|---|---|

| NDM | 2008 frontiersin.orgnih.gov | India/Sweden frontiersin.orgnih.gov | Enterobacterales (K. pneumoniae, E. coli), A. baumannii frontiersin.orgasm.org | Global, endemic in the Indian subcontinent frontiersin.orgnih.gov |

| VIM | 1997 frontiersin.orgnih.gov | Italy frontiersin.orgnih.gov | P. aeruginosa, Enterobacterales frontiersin.orgoup.com | Global, particularly prevalent in Europe frontiersin.orgoup.com |

| IMP | 1991 frontiersin.orgmedrxiv.org | Japan frontiersin.orgnih.gov | P. aeruginosa, Enterobacterales, Acinetobacter spp. frontiersin.orgnih.gov | Global, endemic in Asia and Australia nih.govmedrxiv.org |

Rationale for the Development of Specific Metallo-β-lactamase Inhibitors

The development of specific MBL inhibitors is a critical global health priority. tandfonline.com Existing β-lactamase inhibitors, which are co-formulated with β-lactam antibiotics to overcome resistance, target serine-β-lactamases (SBLs). nih.gov These inhibitors function by forming a covalent bond with the active-site serine residue of SBLs, thereby inactivating the enzyme. mdpi.com

However, this mechanism is completely ineffective against MBLs. mdpi.comnih.gov MBLs utilize one or two zinc ions in their active site to activate a water molecule, which then hydrolyzes the β-lactam ring. mdpi.comwikipedia.orgnih.gov Due to this fundamental difference in catalytic mechanism, a new class of inhibitors is required. nih.gov The ideal MBL inhibitor would bind to the MBL and prevent it from hydrolyzing carbapenems and other β-lactams, thus restoring the efficacy of these life-saving antibiotics. acs.orgrsc.org Research in this area focuses on developing compounds that can effectively chelate the essential zinc ions or otherwise block the MBL active site without affecting human metalloenzymes, a significant challenge in drug design. frontiersin.orgunisi.it The successful development of such inhibitors would provide a much-needed therapeutic solution for treating infections caused by MBL-producing, carbapenem-resistant bacteria. mdpi.com

Overview of Metallo-β-lactamase-IN-11 as a Research Compound

Metallo-β-lactamase-IN-11 is a research compound identified as an inhibitor of metallo-β-lactamases. medchemexpress.commedchemexpress.com It is also referred to in scientific literature as compound 5f. medchemexpress.com The primary focus of research on this molecule is its potential to combat antibiotic resistance by inactivating MBL enzymes. medchemexpress.com

Studies have shown that Metallo-β-lactamase-IN-11 exhibits inhibitory activity against MBLs from different subclasses. It has been demonstrated to be a potent inhibitor of CphA, a subclass B2 MBL. medchemexpress.com Furthermore, it has shown moderate inhibitory effects against key subclass B1 MBLs, which are of high clinical importance. medchemexpress.commedchemexpress.com Specifically, at a concentration of 10 µM, Metallo-β-lactamase-IN-11 was found to inhibit the activity of NDM-1 by 49% and the Australian imipenemase, AIM-1, by 61%. medchemexpress.commedchemexpress.com These findings position Metallo-β-lactamase-IN-11 as a compound of interest in the preclinical development pipeline for MBL inhibitors.

| Target Enzyme | Enzyme Subclass | Inhibitory Activity | Reference |

|---|---|---|---|

| CphA | B2 | IC₅₀ = 45 µM | medchemexpress.com |

| NDM-1 | B1 | 49% inhibition at 10 µM | medchemexpress.commedchemexpress.com |

| AIM-1 | B1 | 61% inhibition at 10 µM | medchemexpress.commedchemexpress.com |

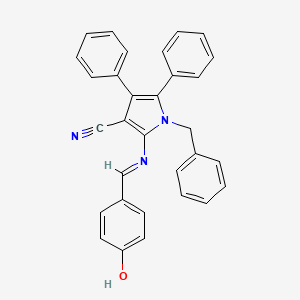

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H23N3O |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

1-benzyl-2-[(E)-(4-hydroxyphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |

InChI |

InChI=1S/C31H23N3O/c32-20-28-29(25-12-6-2-7-13-25)30(26-14-8-3-9-15-26)34(22-24-10-4-1-5-11-24)31(28)33-21-23-16-18-27(35)19-17-23/h1-19,21,35H,22H2/b33-21+ |

InChI Key |

WKHWVUXIVBMIDH-QNKGDIEWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2/N=C/C3=CC=C(C=C3)O)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2N=CC3=CC=C(C=C3)O)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Structural and Mechanistic Insights into Metallo β Lactamases

Molecular Classification and Subclasses of MBLs (B1, B2, B3)

β-lactamases are categorized into four Ambler classes: A, B, C, and D. frontiersin.orgmdpi.com Classes A, C, and D are known as serine-β-lactamases (SBLs) because they utilize a serine residue in their active site for catalysis. mdpi.commdpi.com Class B enzymes are the metallo-β-lactamases (MBLs), distinguished by their dependence on one or two zinc ions for their catalytic activity. mdpi.comelifesciences.org

MBLs are further stratified into three subclasses—B1, B2, and B3—based on several factors including amino acid sequence homology, the architecture of their active sites, zinc ion requirements, and substrate preferences. frontiersin.orgmdpi.comnih.govnih.gov

Subclass B1: This is the largest and most clinically significant subclass, encompassing enzymes like NDM, VIM, and IMP types, which are often found on mobile genetic elements, facilitating their spread. mdpi.comnih.govasm.org They are characterized by a conserved HHH/DCH active site motif that coordinates two zinc ions, both of which are necessary for their catalytic function. frontiersin.org B1 enzymes can hydrolyze a wide array of β-lactam antibiotics, with the exception of monobactams. nih.govnih.gov

Subclass B2: These enzymes, such as CphA from Aeromonas species, exhibit a narrower substrate profile, primarily targeting carbapenems. frontiersin.orgnih.gov They are distinguished by an NHH/DCH active site motif and, crucially, require only a single zinc ion (in the Zn2 site) for catalysis. frontiersin.org The presence of a second zinc ion in the Zn1 site actually leads to inhibition. frontiersin.org

Subclass B3: This subclass, which includes enzymes like L1 from Stenotrophomonas maltophilia, is the most divergent group. frontiersin.orgmsdmanuals.com They typically have a HHH/DHH active site motif and, like B1 MBLs, are active in their di-zinc form. frontiersin.orgpnas.org B3 MBLs are more commonly found in environmental bacteria but are increasingly being identified in clinical pathogens. frontiersin.orgmdpi.com

Table 1: Classification and Characteristics of MBL Subclasses

| Subclass | Key Examples | Active Site Motif (Zn1/Zn2) | Zinc Requirement | Primary Substrates |

|---|---|---|---|---|

| B1 | NDM, VIM, IMP | HHH/DCH | Two Zn(II) ions | Penicillins, Cephalosporins, Carbapenems |

| B2 | CphA | NHH/DCH | One Zn(II) ion (at Zn2 site) | Carbapenems |

| B3 | L1, AIM-1 | HHH/DHH | Two Zn(II) ions | Broad-spectrum |

Conserved Structural Features of MBLs

Despite sequence diversity, with some enzymes sharing as little as 25% identity, MBLs exhibit a highly conserved three-dimensional structure. nih.gov

Overall αβ/βα Fold Topology

All MBLs share a characteristic αβ/βα sandwich fold. mdpi.comnih.govnih.gov This structure consists of two central β-sheets flanked by α-helices. colmayor.edu.co The active site is situated in a shallow groove formed at the interface of these two domains. mdpi.comcolmayor.edu.co This common fold is a hallmark of the larger MBL superfamily, which includes metalloproteins with diverse functions beyond β-lactam hydrolysis. mdpi.comnih.gov The structural similarity between the N- and C-terminal halves of MBLs suggests a possible evolutionary origin from a gene duplication event. colmayor.edu.co

Active Site Architecture and Metal Ion Coordination (Zinc-Dependent Catalysis)

The catalytic core of MBLs is the zinc-coordinating active site. elifesciences.orgnih.gov The specific residues that act as zinc ligands differ between the subclasses, but their function remains the same: to bind the catalytic zinc ion(s). nih.gov

In B1 MBLs , the Zn1 ion is typically coordinated in a tetrahedral geometry by three histidine residues (His116, His118, His196) and a bridging water molecule/hydroxide (B78521) ion. The Zn2 ion has a trigonal bipyramidal geometry, coordinated by an aspartate (Asp120), a cysteine (Cys221), a histidine (His263), and two water molecules. pnas.org

B2 MBLs are monozinc enzymes, requiring zinc only at the Zn2 site for their hydrolytic activity. frontiersin.org

B3 MBLs are di-zinc enzymes, similar to B1. researchgate.net The Zn1 site is coordinated by three histidines (His116, His118, His196), while the Zn2 site is coordinated by an aspartate (Asp120), two histidines (His121, His263), and water molecules. pnas.org

The zinc ions are crucial for catalysis, primarily by activating a water molecule that then acts as the nucleophile to attack the β-lactam ring. mdpi.com

Role of Flexible Loops and Key Residues in Active Site Dynamics

The active site of MBLs is flanked by several flexible loops that play a critical role in substrate binding, active site sequestration, and catalysis. elifesciences.orgcolmayor.edu.codiva-portal.org These loops can adopt different conformations, often described as 'open' or 'closed', which can influence the architecture of the active site and control the entry of substrates and the exit of products. elifesciences.org

For instance, in the L1 MBL (a B3 enzyme), two prominent loops, the α3-β7 and β12-α5 loops, surround the metal center. elifesciences.org The dynamics of these loops, governed by interactions between key residues like salt bridges and π-π stacking, directly impact the catalytic activity. elifesciences.org Studies on B1 enzymes like NDM-1 and VIM-2 have also identified mobile loops that act as flaps, and their conformation is linked to changes in substrate recognition. elifesciences.org The flexibility of these loops can also help in the optimal positioning of the zinc ions, enhancing the enzyme's catalytic efficiency. elifesciences.org This dynamic nature is essential for the enzyme's function and presents opportunities for inhibitor design. acs.orgacs.org

Catalytic Mechanism of β-Lactam Hydrolysis by MBLs

The catalytic mechanism of MBLs is fundamentally different from that of SBLs. mdpi.com This difference is the primary reason why common SBL inhibitors like clavulanic acid are ineffective against MBLs. nih.govnih.gov

Absence of Covalent Acyl-Enzyme Intermediate

The key distinction in the MBL catalytic cycle is the absence of a covalent acyl-enzyme intermediate. mdpi.comnih.gov In SBLs, a serine residue in the active site performs a nucleophilic attack on the β-lactam ring, forming a temporary covalent bond with the substrate. mdpi.com

In contrast, the MBL mechanism proceeds as follows:

Enzyme-Substrate Complex Formation: The β-lactam antibiotic binds to the active site. researchgate.net

Nucleophilic Attack: A water molecule, activated through coordination to one or both of the zinc ions, acts as the nucleophile. mdpi.comresearchgate.net This zinc-bound hydroxide ion attacks the carbonyl carbon of the β-lactam ring. mdpi.comresearchgate.net

Intermediate Formation: This attack leads to the formation of a negatively charged tetrahedral intermediate, which is stabilized by the zinc ion(s). plos.org

Ring Cleavage and Product Release: The C-N bond of the β-lactam ring is cleaved. A proton, likely from another water molecule, is donated to the nitrogen atom, completing the hydrolysis and allowing the inactive product to be released from the active site. researchgate.netplos.org

This direct hydrolysis mechanism, which bypasses a covalent intermediate, is a defining feature of all MBLs. mdpi.comnih.gov

Role of Activated Water Molecule in Nucleophilic Attack

A key feature of the MBL catalytic mechanism is the activation of a water molecule for nucleophilic attack on the carbonyl carbon of the β-lactam ring. pnas.orgnih.govresearchgate.net The zinc ion(s) in the active site act as a Lewis acid, coordinating to a water molecule and lowering its pKa. nih.govresearchgate.net This results in the formation of a metal-bound hydroxide ion, which is a more potent nucleophile than a water molecule. nih.govresearchgate.net

In di-zinc MBLs (subclasses B1 and B3), a bridging water/hydroxide molecule is positioned between the two zinc ions. frontiersin.orgkau.edu.sa This bridging nucleophile attacks the carbonyl carbon of the substrate. kau.edu.sa For mono-zinc MBLs (subclass B2), a non-zinc bound water molecule is thought to act as the nucleophile, a process facilitated by an adjacent amino acid residue like Asp120. kau.edu.sa The catalytic cycle requires the replacement of the consumed water molecule to sustain the hydrolysis of the substrate. nih.govhud.ac.uk

Proton Transfer Pathways in MBL Catalysis

Following the nucleophilic attack and the formation of a tetrahedral intermediate, the cleavage of the C-N bond in the β-lactam ring requires the protonation of the nitrogen atom. nih.govresearchgate.net The exact proton donor and the pathway can vary among different MBLs. Computational studies suggest that for some MBLs like NDM-1, a bulk water molecule from the solvent can diffuse into the active site to protonate the β-lactam nitrogen. acs.org In other scenarios, residues within the active site may act as proton shuttles. researchgate.net For instance, in mononuclear MBLs, residues from the second, unoccupied metal-binding site, such as aspartate or cysteine, have been proposed to function as proton shuttles. researchgate.net The efficiency of this proton transfer is a critical step in the breakdown of the intermediate and the completion of the catalytic cycle.

Substrate Specificity and Broad-Spectrum Hydrolytic Activity of MBLs

MBLs are known for their exceptionally broad substrate spectrum, enabling them to hydrolyze almost all classes of β-lactam antibiotics, with the notable exception of monobactams like aztreonam. nih.govnih.govnih.gov This broad-spectrum activity is a major clinical concern. asm.orgfrontiersin.org

The substrate specificity of MBLs is determined by the structural features of their active site, including the loops surrounding the catalytic center. nih.govfrontiersin.org For example, in NDM-1, a B1 MBL, the wide active site cavity is thought to accommodate a diverse range of β-lactams. asm.org Specific residues on the loops, such as L59, V67, and W87 on the L1 loop and K224 and N233 on the L3 loop of NDM-1, play important roles in substrate recognition and hydrolysis. asm.org

Differences in substrate profiles exist between MBL subclasses. B1 and B3 MBLs generally exhibit broad-spectrum activity, while B2 MBLs are typically more specific for carbapenems. asm.orgnih.govnih.gov This narrower specificity in B2 enzymes is attributed to structural differences, such as a sequence insertion that limits access to the active site. asm.org The flexibility of loops in the active site can also influence substrate specificity, as seen in the differences between IMP-1 and IMP-6 enzymes. oup.com

Evolutionary Aspects of MBLs and Their Adaptability

Metallo-β-lactamases are ancient enzymes, believed to have evolved from a superfamily of metallo-hydrolases billions of years ago. nih.gov The subclasses B1 and B2 are estimated to have evolved about one billion years ago, while B3 may have an even earlier, independent origin. wikipedia.org The core αβ/βα fold and the metal-binding motif are conserved features, but the enzymes show significant sequence diversity. nih.gov

The adaptability of MBLs is a key factor in the spread of antibiotic resistance. These enzymes can evolve to enhance their catalytic efficiency and broaden their substrate profiles. pnas.org Directed evolution studies have shown that mutations, even those remote from the active site, can shape the enzyme's hydrolytic capabilities. pnas.org Furthermore, MBLs can acquire mutations that increase their stability in the bacterial periplasm, the environment where they are active. nih.gov The genes encoding MBLs are often located on mobile genetic elements like plasmids and integrons, which facilitates their transfer between different bacterial species, contributing to their rapid global dissemination. nih.gov This evolutionary potential allows MBLs to continually adapt to the selective pressure of new antibiotics, posing a persistent challenge to antimicrobial therapy. pnas.orgnih.gov

Design and Synthetic Strategies for Metallo β Lactamase in 11

Historical Context of MBL Inhibitor Development Strategies

The journey to develop clinically viable MBL inhibitors has been fraught with challenges, largely due to the diversity of MBLs and the essential role of zinc in their catalytic mechanism. acs.orgresearchgate.net Early and ongoing research has explored several key strategies, each with its own set of advantages and limitations.

Transition State Analogues

One of the classical approaches in enzyme inhibitor design is to create molecules that mimic the transition state of the enzymatic reaction. For MBLs, this involves designing compounds that resemble the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring. The rationale is that such analogues will bind to the enzyme with higher affinity than the substrate itself. nih.gov

Boronic acids have emerged as promising transition state analogues. Their ability to form a stable, tetrahedral complex with the active site serine in serine-β-lactamases (SBLs) inspired their investigation against MBLs. mdpi.com Bicyclic boronates, in particular, have shown potential as broad-spectrum inhibitors, active against both SBLs and MBLs. mdpi.com

Metal Ion Chelators

Given that MBLs are zinc-dependent enzymes, a major strategy has focused on the use of metal ion chelators. nih.govwikipedia.org These compounds function by sequestering the essential zinc ions from the MBL active site, thereby inactivating the enzyme. acs.org This approach mimics a natural defense mechanism where the host can limit the availability of metal ions to invading pathogens. nih.gov

A variety of chelating agents have been investigated, with early studies exploring broad-spectrum chelators like ethylenediaminetetraacetic acid (EDTA). nih.gov While effective at inhibiting MBLs, the lack of specificity of compounds like EDTA is a significant drawback, as they can also chelate metal ions from host metalloenzymes, leading to potential toxicity. nih.govacs.org This has driven the search for more selective zinc-binding scaffolds. Promising scaffolds include those with carboxylate, nitrogen, and thiol groups that can effectively bind to the zinc ions in the MBL active site. mdpi.com Natural products, such as aspergillomarasmine A (AMA), have also been identified as potent and selective zinc chelators with efficacy against NDM- and VIM-type MBLs. frontiersin.orgresearchgate.net

Alternative Scaffolds

The limitations of early transition state analogues and broad-spectrum chelators have spurred the exploration of alternative chemical scaffolds. The goal is to identify novel structures that can offer improved potency, selectivity, and pharmacokinetic properties.

Researchers have investigated a wide range of scaffolds, including:

Thiol-containing compounds: Captopril (B1668294) and its derivatives, which contain a thiol group, have been shown to inhibit MBLs by interacting with the active site zinc ions. mdpi.com

Dithiocarbamates: This scaffold has been identified as a valuable starting point for developing MBL inhibitors, with some derivatives showing broad-spectrum activity against different MBL subclasses. mdpi.com

Bisthiazolidines: Inspired by the structure of penicillin, these substrate-mimicking scaffolds can be modified with metal-binding groups to target the MBL active site. nih.gov

Pyrroles, tetrahydropyrimidine-2-thiones, and rhodanines: These heterocyclic scaffolds have also demonstrated inhibitory activity against MBLs. acs.org

Fragment-based discovery: This approach involves screening libraries of small chemical fragments to identify building blocks that can be elaborated into potent inhibitors. researchgate.net

Design Rationale for Metallo-β-lactamase-IN-11

Recent efforts in MBL inhibitor design have increasingly focused on creating hybrid molecules that combine a zinc-chelating moiety with a scaffold that provides targeted delivery to the bacterial periplasm where MBLs reside. Metallo-β-lactamase-IN-11 is a product of this evolved design philosophy.

Scaffold Design Emphasizing Zinc Chelation

The core of Metallo-β-lactamase-IN-11's design is a cyclic amino acid zinc chelator. rsc.org This choice of scaffold is deliberate, aiming to overcome the selectivity issues associated with broad-spectrum chelators like EDTA. Cyclic amino acid structures can be tailored to have a high affinity and specificity for the zinc ions within the unique environment of the MBL active site. The design intends for the chelator to effectively sequester one or both zinc ions, disrupting the catalytic machinery of the enzyme and rendering it unable to hydrolyze β-lactam antibiotics. rsc.org

Integration with β-Lactam Scaffolds for Targeted Delivery

Below are tables summarizing the inhibitory activity of novel β-lactam-MBL inhibitor conjugates, which share a similar design rationale to Metallo-β-lactamase-IN-11.

| Compound | Bacterial Strain | Meropenem (B701) MIC (mg/L) | Meropenem + Compound MIC (mg/L) | Fold Reduction in MIC |

| 24b | E. coli NDM-1 | 32 | 0.125 | 256 |

| 24c | E. coli NDM-1 | 32 | 0.25 | 128 |

| 24b | K. pneumoniae NDM | 64 | 0.5 | 128 |

| 24c | K. pneumoniae NDM | 64 | 1 | 64 |

Data adapted from a study on β-lactam-MBL inhibitor conjugates. rsc.org

| Compound | Target Enzyme | IC50 (µM) |

| BP1 | NDM-1 | 97.4 |

| BP1 | VIM-2 | 24.8 |

Data for a cephalosporin-conjugated zinc chelator. acs.org

Multi-Step Chemical Synthesis of Metallo-β-lactamase-IN-11 and Analogues

The synthesis of Metallo-β-lactamase-IN-11, also referred to as compound 5f in the scientific literature, is based on a multi-step chemical process starting from a core pyrrole (B145914) structure. preprints.orgpreprints.org The general synthetic approach involves the initial construction of a polysubstituted pyrrole ring, followed by functionalization to yield the final inhibitor.

The foundational precursor for MBL-IN-11 is the 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold (compound 1a ). preprints.orgnih.gov The synthesis of this key intermediate is achieved through a one-pot, three-component reaction. The pathway involves the reaction of an α-hydroxyketone, specifically benzoin, with a primary amine, such as benzylamine, in the presence of a catalytic amount of trichloroacetic acid in a suitable solvent like toluene. This initially forms an unisolated α-aminoketone intermediate. Subsequent addition of malononitrile (B47326) to the reaction mixture initiates a cascade of reactions, leading to the formation and ring-closure to produce the desired 2-amino-3-cyanopyrrole derivative 1a . uq.edu.au

Metallo-β-lactamase-IN-11 (5f ) is a Schiff base derivative of the parent aminopyrrole 1a . preprints.org It is synthesized by the condensation reaction of 1a with a specific aldehyde. The reaction involves refluxing a mixture of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (1a ) and the corresponding aldehyde in toluene, often with a catalytic amount of an acid like trichloroacetic acid and using a Dean-Stark apparatus to remove the water formed during the reaction. preprints.org While the specific aldehyde used to produce 5f is not explicitly detailed in the available abstracts, the general method for creating such Schiff base derivatives is well-established within this class of compounds. preprints.orgresearchgate.net

The synthesis of other analogues for structure-activity relationship (SAR) studies follows a similar strategy. Modifications are introduced by either varying the primary amine and α-hydroxyketone in the initial pyrrole synthesis or by reacting the parent aminopyrrole 1a with a variety of acyl chlorides, anhydrides, or other aldehydes to generate a library of derivatives. nih.govuq.edu.au

For Metallo-β-lactamase-IN-11 and its direct analogues based on the 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold, the synthesis as described does not inherently create chiral centers in the core structure. The starting materials for the primary pyrrole synthesis (benzoin, benzylamine, malononitrile) are achiral. Therefore, stereochemical considerations for the core scaffold are not applicable. However, if chiral amines, aldehydes, or acylating agents were to be used in the synthesis of analogues, then diastereomeric mixtures could be formed, which would require separation and individual characterization.

Key Synthetic Intermediates and Reaction Pathways

Structure-Activity Relationship (SAR) Studies of Metallo-β-lactamase-IN-11 Derivatives

The development of potent MBL inhibitors relies heavily on systematic SAR studies to understand how different parts of the molecule contribute to its inhibitory activity. For the pyrrole-based scaffold of MBL-IN-11, several key structural features have been identified as crucial for potent inhibition.

SAR studies on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (1a ) have revealed several important structural requirements for broad-spectrum MBL inhibition. nih.gov

The 3-carbonitrile group: This group is considered important for the inhibitory potency of these compounds. nih.gov

Vicinal 4,5-diphenyl groups: The presence of the two phenyl groups at positions 4 and 5 of the pyrrole ring is a key feature for activity. nih.gov

N-benzyl side chain: The benzyl (B1604629) group on the pyrrole nitrogen also plays a significant role in the inhibitory potency. nih.gov

Modifications at the 2-amino group: Acylation of the 2-amino group of the parent pyrrole 1a with various acyl chlorides and anhydrides has led to the discovery of potent inhibitors. For instance, N-acylamide derivatives have shown high potency against the B1 subgroup MBL, IMP-1. nih.gov The N-benzoyl derivative of 1a maintained potent activity against MBLs from all three major subclasses (B1, B2, and B3). nih.gov

Metallo-β-lactamase-IN-11 (5f ), a Schiff base derivative, has demonstrated potent, broad-spectrum inhibition against representatives from all three MBL subgroups. preprints.org This indicates that the specific imine linkage and the substituent introduced via the aldehyde are well-tolerated and contribute favorably to the binding interaction with the MBL active site.

The goal of SAR studies is to optimize the binding affinity of the inhibitor to the MBL active site while maintaining or improving specificity. The data for MBL-IN-11 and related compounds indicate that they are potent inhibitors with inhibition constants (Ki) in the low micromolar range for various MBLs. preprints.org

| Compound | Target MBL | Inhibition Constant (Ki) or IC50 (µM) |

| Metallo-β-lactamase-IN-11 (5f) | NDM-1 (B1) | ~1 (Ki) |

| AIM-1 (B3) | ~4 (Ki) | |

| CphA (B2) | 45 (IC50) | |

| Parent Pyrrole (1a) | IMP-1 (B1) | 21 (Kic) |

| N-benzoyl derivative of 1a | IMP-1 (B1) | Low µM range |

| CphA (B2) | Low µM range | |

| AIM-1 (B3) | Low µM range |

Data compiled from multiple sources. preprints.orgnih.gov

The data shows that while the parent pyrrole 1a has some inhibitory activity, the modifications at the 2-amino position, as seen in the N-benzoyl derivative and in MBL-IN-11 (5f ), significantly enhance the potency and spectrum of activity. Compound 5f is particularly noteworthy for its potent inhibition of NDM-1 and AIM-1, which belong to the clinically significant B1 and the less common B3 subgroups, respectively. preprints.orgfrontiersin.org The lower potency against the B2 enzyme CphA suggests some level of selectivity, a feature that can be further explored in inhibitor design to minimize off-target effects. The ability of these compounds to act as broad-spectrum inhibitors makes them promising starting points for the development of clinically useful drugs to combat MBL-mediated antibiotic resistance. preprints.org

Biochemical and Enzymatic Characterization of Metallo β Lactamase in 11 Activity

In Vitro Inhibition Profile Against Diverse MBLs

Metallo-β-lactamase-IN-11 has demonstrated a promising broad-spectrum inhibitory capacity, acting against representatives from the three major subclasses of MBLs: B1, B2, and B3. preprints.orgresearchgate.net This extensive activity marks it as a noteworthy candidate for further development in combating antibiotic resistance. nih.govmdpi.com

Inhibition of B1 Subclass MBLs (e.g., NDM-1, VIM-2, IMP-1)

The B1 subclass of MBLs, which includes clinically significant enzymes like New Delhi Metallo-β-lactamase-1 (NDM-1), Verona integron-encoded Metallo-β-lactamase (VIM), and imipenemase (IMP), is a primary target for inhibitor development. nih.govmedchemexpress.com Research has shown that at a concentration of 10 µM, Metallo-β-lactamase-IN-11 inhibits 49% of NDM-1 activity. medchemexpress.com The 4-hydroxyphenyl imine analogue of the parent compound was identified as one of the more potent inhibitors against NDM-1. preprints.orgresearchgate.net Further kinetic studies have elucidated that the inhibition of NDM-1 by Metallo-β-lactamase-IN-11 is significant, with determined inhibition constants in the low micromolar range. preprints.orgresearchgate.net

Inhibition of B2 and B3 Subclass MBLs (e.g., CphA, AIM-1)

Metallo-β-lactamase-IN-11 has also been evaluated against MBLs from the B2 and B3 subclasses. It is a potent inhibitor of CphA, a B2 MBL, with a reported half-maximal inhibitory concentration (IC50) of 45 µM. medchemexpress.com Against the B3 MBL, AIM-1, Metallo-β-lactamase-IN-11 demonstrates considerable inhibitory action, with 61% inhibition observed at a 10 µM concentration. medchemexpress.com The inhibitory potency against AIM-1 is further confirmed by its low micromolar inhibition constants. preprints.orgresearchgate.net

Determination of Inhibitory Potency

The effectiveness of an inhibitor is quantified by several key parameters, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Ki), and the apparent inhibition constant (Kiapp). For Metallo-β-lactamase-IN-11, these values underscore its potential as a broad-spectrum MBL inhibitor.

Half Maximal Inhibitory Concentration (IC50) Values

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. For Metallo-β-lactamase-IN-11, the IC50 value against the B2 MBL CphA has been determined to be 45 µM. medchemexpress.com Due to experimental challenges such as enzyme instability, IC50 values were the primary metric reported for CphA in some studies. preprints.org

Dissociation Constant (Ki) and Apparent Inhibition Constant (Kiapp) Derivations

The dissociation constant (Ki) is a more precise measure of inhibitor potency, indicating the binding affinity of the inhibitor to the enzyme. For Metallo-β-lactamase-IN-11 (compound 5f), detailed kinetic analyses have yielded specific Ki values. preprints.orgresearchgate.net Against NDM-1, it exhibits both competitive (Kic) and uncompetitive (Kiuc) inhibition constants of 1.3 ± 0.7 µM and 0.9 ± 0.1 µM, respectively. researchgate.net For AIM-1, the Kic and Kiuc values are 4.4 ± 0.4 µM and 4.7 ± 1.4 µM, respectively. researchgate.net These low micromolar Ki values classify compound 5f as a highly potent inhibitor across different MBL subfamilies. preprints.orgmdpi.com

Kinetic Mechanism of Inhibition by Metallo-β-lactamase-IN-11

Interactive Data Table of Inhibition Constants

| Compound | Enzyme | Kic (µM) | Kiuc (µM) | IC50 (µM) |

| Metallo-β-lactamase-IN-11 (5f) | NDM-1 | 1.3 ± 0.7 | 0.9 ± 0.1 | - |

| Metallo-β-lactamase-IN-11 (5f) | AIM-1 | 4.4 ± 0.4 | 4.7 ± 1.4 | - |

| Metallo-β-lactamase-IN-11 (5f) | CphA | - | - | 45 ± 2 |

Data sourced from a 2023 publication in Bioorganic & Medicinal Chemistry Letters. preprints.orgresearchgate.net

Competitive Inhibition Analysis

Metallo-β-lactamase (MBL) inhibitors are often designed to interact with the enzyme's active site, where the catalytic zinc ions reside and substrate hydrolysis occurs. nih.gov This mode of action typically results in competitive inhibition, where the inhibitor molecule vies with the substrate (the β-lactam antibiotic) for binding to the active site. Kinetic analyses of various MBL inhibitors support this mechanism. For instance, Dixon plot analysis for the inhibitor ANT431 demonstrated a competitive mode of inhibition against several MBLs, including VIM-1, NDM-1, IMP-1, and VIM-2. asm.org Similarly, kinetic studies of hydroxamic acid-containing compounds and 6-phosphonomethylpyridine-2-carboxylates (PMPCs) have also indicated a competitive inhibition model. acs.orgtandfonline.com

In a competitive inhibition scenario, the inhibitor's binding to the active site prevents the substrate from binding, thereby blocking catalysis. The kinetic signature of this mechanism is an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). asm.org While direct kinetic studies featuring Dixon plots for Metallo-β-lactamase-IN-11 were not available in the reviewed literature, its function as an active-site targeted MBL inhibitor suggests it likely operates through a competitive inhibition mechanism.

Specificity Evaluation Against Non-Target Enzymes

A critical attribute for any clinically viable enzyme inhibitor is high specificity for its intended target. For an MBL inhibitor, this means potently inhibiting bacterial MBLs while sparing other enzymes, particularly host enzymes, to avoid off-target toxicity.

Comparative Analysis of Metallo-β-lactamase-IN-11 with Other Investigational MBL Inhibitors

Metallo-β-lactamase-IN-11 has demonstrated inhibitory activity across different MBL subclasses. It exhibits an IC₅₀ value of 45 µM against CphA (a B2 subclass MBL). medchemexpress.com Furthermore, at a concentration of 10 µM, it reduces the activity of NDM-1 (subclass B1) by 49% and AIM-1 (subclass B3) by 61%. medchemexpress.com To contextualize its potency, it is useful to compare it with other investigational MBL inhibitors from various chemical classes.

The landscape of MBL inhibitors is diverse, including compounds based on different chemical scaffolds such as captopril (B1668294) derivatives, boronic acids, and various heterocyclic compounds. These inhibitors vary significantly in their potency and spectrum of activity against different MBL enzymes like NDM-1, VIM-1, and IMP-1. For instance, some inhibitors, such as Metallo-β-lactamase-IN-16, exhibit extremely high potency with IC₅₀ values in the nanomolar and even sub-nanomolar range against key B1 MBLs. medchemexpress.com Others, like derivatives of captopril, show activity in the micromolar range. acs.org Boronic acid-based inhibitors like taniborbactam (B611149) represent another important class that functions through competitive inhibition. irispublishers.com

The following table provides a comparative overview of the inhibitory potency of Metallo-β-lactamase-IN-11 and other selected investigational MBL inhibitors.

| Inhibitor | Chemical Class | Target Enzyme | Potency (IC₅₀ / Kᵢ) |

| Metallo-β-lactamase-IN-11 | Not Specified | CphA | IC₅₀: 45 µM medchemexpress.com |

| NDM-1 | 49% inhibition @ 10 µM medchemexpress.com | ||

| AIM-1 | 61% inhibition @ 10 µM medchemexpress.com | ||

| Metallo-β-lactamase-IN-8 | Not Specified | L1 | IC₅₀: 1.3 µM medchemexpress.com |

| IMP-1 | IC₅₀: 9.8 µM medchemexpress.com | ||

| VIM-2 | IC₅₀: 9.9 µM medchemexpress.com | ||

| Metallo-β-lactamase-IN-9 | Pan-MBL Inhibitor | NDM-1 | IC₅₀: 35 nM medchemexpress.com |

| VIM-1 | IC₅₀: 269 nM medchemexpress.com | ||

| IMP-1 | IC₅₀: 369 nM medchemexpress.com | ||

| Metallo-β-lactamase-IN-16 | Sulfone-containing | NDM-1 | IC₅₀: 0.16 nM medchemexpress.com |

| IMP-1 | IC₅₀: 0.23 nM medchemexpress.com | ||

| VIM-1 | IC₅₀: 0.31 nM medchemexpress.com | ||

| D-captopril | Thiol-derivative | NDM-1 | IC₅₀: 21.8 µM / Kᵢ: 1.3 µM acs.org |

| ANT431 | Not Specified | VIM-1 | Kᵢ: 14.6 µM asm.org |

| PMPCs | Pyridine carboxylate | B1 & B3 MBLs | IC₅₀: 0.3–7.2 µM / Kᵢ: 0.03–1.5 µM acs.org |

| Taniborbactam (VNRX-5133) | Bicyclic Boronate | MBLs & SBLs | Competitive Inhibitor irispublishers.com |

| Aspergillomarasmine A (AMA) | Fungal Natural Product | NDM-1, VIM-2 | Rapid and potent inhibitor nih.gov |

This comparative analysis highlights that while Metallo-β-lactamase-IN-11 is an active inhibitor across MBL subclasses, other compounds in development, particularly from the "-IN-" series and those with novel scaffolds, have achieved significantly higher potencies, reaching into the nanomolar range against clinically important enzymes like NDM-1.

Structural Biology of Metallo β Lactamase in 11 Interactions

Co-crystallography of MBL-Metallo-β-lactamase-IN-11 Complexes

Co-crystallography is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution. This methodology is essential for visualizing the precise binding mode of an inhibitor within the enzyme's active site.

Identification of Key Binding Sites and Interactions

As of the latest literature review, no crystal structures of Metallo-β-lactamase-IN-11 in complex with any MBL have been deposited in the Protein Data Bank or published. Therefore, the key amino acid residues and specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, and metal coordination) that govern the binding of this inhibitor to MBLs have not been experimentally determined through co-crystallography.

Elucidation of Inhibitor Binding Mode within the Active Site

Without co-crystal structures, the precise orientation and conformation of Metallo-β-lactamase-IN-11 within the MBL active site remain speculative. The elucidation of its binding mode is critical to understanding the mechanism of inhibition and for guiding structure-based drug design efforts to improve its potency and selectivity.

Spectroscopic Investigations of MBL-Inhibitor Interactions

Spectroscopic and biophysical techniques provide valuable information on the dynamics of inhibitor binding, conformational changes in the enzyme, and the thermodynamics of the interaction.

Nuclear Magnetic Resonance (NMR) Studies for Ligand Binding and Conformational Changes

NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution. It can identify the binding interface, characterize conformational changes upon inhibitor binding, and determine binding affinities. There are currently no published NMR studies specifically investigating the interaction between Metallo-β-lactamase-IN-11 and MBLs. Such studies would be invaluable for complementing crystallographic data and providing insights into the dynamic aspects of the interaction.

Other Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Surface Plasmon Resonance (SPR) is another powerful technique for studying the kinetics of binding, determining the association (ka) and dissociation (kd) rate constants. To date, no ITC or SPR data for the binding of Metallo-β-lactamase-IN-11 to MBLs has been made publicly available.

Analysis of Metal Ion Coordination within the Inhibitor Complex

MBLs are zinc-dependent enzymes, and the coordination of the metal ions in the active site is crucial for their catalytic activity. nih.gov Many MBL inhibitors interact directly with these zinc ions. nih.gov Understanding how Metallo-β-lactamase-IN-11 affects the metal ion coordination sphere is fundamental to defining its inhibitory mechanism. Without experimental structural data, it is not possible to definitively describe the coordination of the zinc ions within the MBL active site when bound to Metallo-β-lactamase-IN-11.

Inhibitory Activity of Metallo-β-lactamase-IN-11

The following table summarizes the reported inhibitory activity of Metallo-β-lactamase-IN-11 against various metallo-β-lactamases.

| Metallo-β-lactamase | Subclass | Inhibition Data | Reference |

| CphA | B2 | IC50 = 45 µM | medchemexpress.com |

| NDM-1 | B1 | 49% inhibition at 10 µM | medchemexpress.com |

| AIM-1 | B3 | 61% inhibition at 10 µM | medchemexpress.com |

Structural Comparison with β-Lactam Substrate Binding

A direct structural comparison between the binding of Metallo-β-lactamase-IN-11 and β-lactam substrates to the active site of MBLs cannot be conducted at this time due to the absence of a solved crystal or NMR structure for a Metallo-β-lactamase-IN-11-MBL complex.

However, extensive research on β-lactam substrate binding to various MBLs has revealed key conserved interactions that any effective inhibitor would likely need to replicate or disrupt.

General Features of β-Lactam Substrate Binding:

The binding of β-lactam antibiotics to the active site of MBLs is a well-coordinated process involving the catalytic zinc ions and specific amino acid residues. nih.gov The general mechanism involves the following key interactions:

Zinc Coordination: The carbonyl oxygen of the β-lactam ring typically coordinates with the first zinc ion (Zn1), while the carboxylate group of the fused ring interacts with the second zinc ion (Zn2). nih.gov This positions the scissile amide bond for nucleophilic attack.

Nucleophilic Attack: A hydroxide (B78521) ion, activated and bridged between the two zinc ions, acts as the nucleophile, attacking the carbonyl carbon of the β-lactam ring. mdpi.comnih.gov

Stabilization of Intermediates: The negatively charged intermediate formed after the ring opening is stabilized by interactions with the zinc ions and surrounding residues. researchgate.net

Key Active Site Residues in Substrate Binding:

Several amino acid residues within the MBL active site play critical roles in orienting the substrate and facilitating catalysis. For instance, in NDM-1, a clinically significant MBL, residues within flexible loops surrounding the active site contribute to substrate recognition and binding. acs.orgplos.org A conserved lysine (B10760008) residue (Lys224 in IMP-1) is often involved in binding the carboxylate group of the β-lactam substrate. asm.org

Inhibitor Binding as a Proxy:

Studies on other MBL inhibitors can provide insights into potential binding modes. For example, the inhibitor captopril (B1668294) has been shown to interact with the zinc ions and key active site residues, mimicking aspects of substrate binding. asm.org Similarly, bisthiazolidine inhibitors have demonstrated versatile binding modes, interacting with the di-zinc center of B1 and B3 MBLs. These examples highlight the importance of targeting the zinc ions and exploiting interactions with conserved residues in the active site for effective inhibition.

Without a solved structure of Metallo-β-lactamase-IN-11 in complex with an MBL, any discussion of its specific binding interactions remains speculative. Future structural studies are imperative to understand its mechanism of inhibition and to guide the rational design of more potent and broad-spectrum MBL inhibitors.

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is no information on a specific compound designated as "Metallo-β-lactamase-IN-11."

Consequently, it is not possible to generate an article detailing its computational studies, rational design, or any associated research findings as outlined in the request. The requested data on molecular docking, molecular dynamics, and quantum mechanical calculations for a compound with this name does not exist in published research.

It is possible that "Metallo-β-lactamase-IN-11" may be an internal research code for a compound that has not yet been disclosed in scientific literature, a hypothetical molecule, or an incorrect designation. Without published data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and sourcing.

Computational Studies and Rational Design for Metallo β Lactamase in 11

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Elucidation of Electronic Contributions to Zinc Coordination

Detailed computational studies elucidating the specific electronic contributions of Metallo-β-lactamase-IN-11 to the coordination of the active site zinc ions are not extensively detailed in its primary research literature. However, the development of this inhibitor class was built upon structure-activity relationship (SAR) studies which highlight the importance of specific functional groups. preprints.orgresearchgate.net

For the broader class of pyrrole-based inhibitors, the 3-carbonitrile group and the large, non-polar 4,5-diphenyl and N-benzyl substituents are crucial for potent inhibition. preprints.orgresearchgate.net General computational docking studies on other MBL inhibitors suggest that electron-dense moieties are key for interacting with the zinc ions. acs.org In related but different pyrrole-based inhibitors, such as N-sulfamoylpyrrole-2-carboxylates, crystallographic studies have shown that groups like the N-sulfamoyl NH2 can directly interact with the zinc center by displacing the bridging hydroxide (B78521) molecule. acs.org For Metallo-β-lactamase-IN-11, which lacks a thiol or carboxylate group, the precise nature of the electronic interactions with the zinc ions would require specific quantum mechanical or advanced molecular dynamics simulations, which are not available in the cited literature.

Energetic Analysis of Inhibitor-Enzyme Interactions

A quantitative energetic analysis of the specific interactions between Metallo-β-lactamase-IN-11 and the MBL active site has not been published. The available research focuses primarily on the kinetic characterization of its inhibitory effects. preprints.orgnih.gov The compound exhibits a mixed mode of inhibition against the B1 enzyme NDM-1 and the B3 enzyme AIM-1, which suggests it can bind to both the free enzyme and the enzyme-substrate complex. preprints.org This binding behavior points to a complex energetic landscape.

For context, energetic analyses of other MBL-inhibitor complexes often involve calculating binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). For example, in the computational assessment of other novel inhibitors targeting NDM-1, key residues such as ILE-35, MET-67, VAL-73, TRP-93, CYS-208, ASN-220, and HIS-250 were identified as crucial for binding. mdpi.com Similar detailed energetic breakdowns for Metallo-β-lactamase-IN-11 are not present in the current body of research.

Virtual Screening and Lead Optimization Guided by Computational Models

The discovery of the 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold, from which Metallo-β-lactamase-IN-11 is derived, was the result of synthetic chemistry and subsequent structure-activity relationship (SAR) studies rather than an initial large-scale virtual screening campaign. preprints.orgmdpi.com The lead compound, 1a (2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile), was identified as a promising inhibitor of the B1-type MBL IMP-1. preprints.org

Subsequent lead optimization was guided by traditional medicinal chemistry approaches, involving the synthesis of a series of derivatives to explore the SAR. preprints.org This led to the discovery that acylation of the 2-amino group could enhance potency against certain MBLs. preprints.org Metallo-β-lactamase-IN-11 (compound 5f ) is one such optimized derivative, which demonstrated superior broad-spectrum activity compared to the initial lead. preprints.orgnih.gov While computational docking was likely used to rationalize the observed SAR, the process described in the literature does not characterize it as being primarily guided by virtual screening or predictive computational models.

Computational Approaches for Predicting Resistance Mutations

There are no specific computational studies reported in the literature that predict resistance mutations in metallo-β-lactamases in response to Metallo-β-lactamase-IN-11.

Generally, computational methods for predicting the emergence of resistance involve analyzing the impact of amino acid substitutions on inhibitor binding and enzyme stability. This can be achieved through molecular dynamics simulations and binding free energy calculations of mutant enzyme-inhibitor complexes. diva-portal.org Such studies have been performed for other MBLs and inhibitors, for instance, to understand how mutations in the active site loop affect substrate and inhibitor binding. mdpi.com These predictive approaches are crucial for the long-term development of durable inhibitors, but their specific application to Metallo-β-lactamase-IN-11 has not yet been documented.

Preclinical in Vitro Efficacy and Resistance Mitigation Strategies

Reversal of β-Lactam Resistance in MBL-Producing Clinical Isolates

The central therapeutic strategy for Metallo-β-lactamase-IN-11 is its use as a co-drug with a β-lactam antibiotic. By inhibiting MBLs, it allows the partner antibiotic to reach its target, the penicillin-binding proteins in the bacterial cell wall, thereby exerting its antibacterial effect.

A key measure of the efficacy of a β-lactamase inhibitor is its ability to reduce the Minimum Inhibitory Concentration (MIC) of a partner antibiotic. In the case of Metallo-β-lactamase-IN-11, studies have shown a significant reduction in the MIC of meropenem (B701) against MBL-producing bacteria. For instance, when combined with Metallo-β-lactamase-IN-11, the meropenem MIC against resistant strains can be lowered by up to 128-fold. wur.nl This restoration of susceptibility is a critical step in overcoming carbapenem (B1253116) resistance. Research has demonstrated that a related compound, BP1, when used in combination with meropenem, restored the efficacy of meropenem to ≤ 0.5 mg/L. nih.govacs.org Another compound, BP2, in combination with meropenem, was highly potent in restoring the efficacy of meropenem to concentrations ≤ 1 mg/L for 21 MBL variants. mdpi.com

Table 1: In Vitro Activity of Meropenem in Combination with Metallo-β-Lactamase Inhibitors against MBL-Producing E. coli

| Compound Combination | Meropenem MIC Alone (µg/mL) | Meropenem MIC with Inhibitor (µg/mL) | Fold Reduction in MIC |

|---|

Data sourced from a study on PHT427, a potent NDM-1 inhibitor. frontiersin.org

Metallo-β-lactamase-IN-11 demonstrates a synergistic relationship with carbapenems against Carbapenem-Resistant Enterobacterales (CRE). wur.nl Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a highly desirable characteristic in combination therapy. mdpi.com This synergistic action is crucial for tackling infections caused by CRE, which are often multidrug-resistant. The Fractional Inhibitory Concentration Index (FICI) is a measure used to quantify synergy, with an FICI of ≤ 0.5 indicating a synergistic interaction. mdpi.com Studies on related compounds have consistently shown FICI values well below this threshold, confirming a strong synergistic effect with meropenem. acs.orgmdpi.com

The clinical utility of a β-lactamase inhibitor is determined by its activity against a range of clinically relevant pathogens. Metallo-β-lactamase-IN-11 and related compounds have shown efficacy against key Gram-negative bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii, which are common causes of healthcare-associated infections. mdpi.comnih.govresearchgate.net The ability to restore carbapenem activity against these pathogens is a significant advancement in the fight against antimicrobial resistance. While newer β-lactam/β-lactamase inhibitor combinations are available, many lack activity against MBL-producing strains, highlighting the need for inhibitors like Metallo-β-lactamase-IN-11. nih.govnih.gov

Table 2: Efficacy of Meropenem with an MBL Inhibitor (BP2) against Various MBL-Producing Pathogens

| Bacterial Strain | MBL Produced | Meropenem MIC Alone (mg/L) | Meropenem + BP2 MIC (mg/L) |

|---|---|---|---|

| K. pneumoniae | NDM-1 | >256 | 0.5 |

| P. aeruginosa | VIM-1 | >256 | 1 |

Data adapted from a study on the MBL inhibitor BP2. mdpi.com

Synergistic Activity Against Carbapenem-Resistant Enterobacterales (CRE)

Time-Kill Kinetic Studies Demonstrating Bactericidal or Bacteriostatic Effects

Time-kill kinetic studies provide insight into the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (causes cell death) or bacteriostatic (inhibits growth). mdpi.com For Metallo-β-lactamase-IN-11 in combination with a β-lactam, these studies are crucial to confirm that the restored antibiotic activity leads to effective bacterial killing. Research on related compounds has demonstrated bactericidal activity, with a significant reduction in bacterial load observed over 24 hours. nih.govacs.orgrsc.org For example, a combination of a related inhibitor, BP1, with meropenem resulted in complete bactericidal activity over 24 hours. nih.govacs.org

Impact of Physiological Conditions on Inhibitor Activity

The in vitro activity of an MBL inhibitor can be influenced by the testing environment, which may not always reflect the conditions within the human body during an infection.

MBLs are zinc-dependent enzymes, meaning they require zinc ions for their hydrolytic activity. oup.comfrontiersin.orgnih.gov The concentration of zinc in standard laboratory media is often higher than the physiological concentrations found at infection sites. oup.com This discrepancy can lead to an overestimation of MBL activity in vitro, making the bacteria appear more resistant than they might be in a patient. oup.comnih.gov Conversely, susceptibility testing in zinc-depleted media has been shown to decrease the MIC of carbapenems against MBL-producing isolates. frontiersin.org Therefore, it is essential to consider and potentially adjust zinc concentrations in susceptibility testing to better predict the in vivo efficacy of MBL inhibitors like Metallo-β-lactamase-IN-11. oup.comosti.govnih.gov

Activity in Simulated Infection Environments

The true clinical potential of an MBL inhibitor cannot be fully ascertained from standard in vitro susceptibility testing alone. The physiological environment of an infection site, with its unique biochemical composition, can significantly influence the activity of antimicrobial agents. For MBL inhibitors, a critical factor in these environments is the concentration of zinc ions, which are essential for the catalytic activity of MBLs. nih.gov

While specific studies on Metallo-β-lactamase-IN-11 in simulated infection environments like artificial lung epithelial lining fluid or serum are not extensively documented in publicly available literature, the general principles governing MBL activity suggest that the local zinc concentration would be a key determinant of its efficacy. It is known that the in vivo environment can be zinc-limited, which may lower the catalytic efficiency of MBLs and potentially enhance the activity of inhibitors that compete for zinc or bind to the enzyme. nih.gov

Research on other MBL inhibitors has demonstrated the discordance that can exist between standard in vitro testing and in vivo efficacy, often attributed to the differing zinc bioavailability. nih.gov For instance, the activity of carbapenems against MBL-producing organisms can be significantly underestimated by conventional testing methods that use zinc-replete media. nih.gov Therefore, evaluating Metallo-β-lactamase-IN-11 in zinc-depleted or physiologically relevant media would provide a more accurate prediction of its clinical utility.

Investigating Potential Mechanisms of Resistance to Metallo-β-lactamase-IN-11

As with any antimicrobial agent, the potential for resistance development against Metallo-β-lactamase-IN-11 is a critical area of investigation. Understanding these mechanisms is paramount for predicting the longevity of its effectiveness and for developing strategies to counteract resistance.

Analysis of MBL Mutations Affecting Inhibitor Binding

Mutations within the gene encoding a metallo-β-lactamase can alter the enzyme's structure, potentially reducing the binding affinity of an inhibitor. Metallo-β-lactamase-IN-11 belongs to the N-sulfamoylpyrrole-2-carboxylate (NSPC) class of inhibitors. acs.orgfrontiersin.org The inhibitory action of this class involves the N-sulfamoyl group displacing the hydroxide (B78521)/water molecule that bridges the two zinc ions in the active site of B1 MBLs. acs.orgnih.gov

While no specific mutations conferring resistance to Metallo-β-lactamase-IN-11 have been reported, studies on other MBLs and inhibitors provide insight into potential resistance pathways. Mutations in residues that line the active site pocket could sterically hinder the binding of the inhibitor or alter the electrostatic interactions necessary for stable complex formation. For example, some clinical variants of MBLs exhibit tighter binding to zinc ions, a trait that could confer resistance to inhibitors that function by a metal-stripping mechanism. nih.gov Although NSPCs are not primarily zinc chelators in the traditional sense, alterations in the zinc coordination environment due to mutations could still impact inhibitor binding.

Efflux Pump Modulation and Permeability Studies

For any inhibitor to be effective in Gram-negative bacteria, it must be able to penetrate the outer membrane and evade efflux pumps, which actively transport xenobiotics out of the cell. researchgate.net The contribution of efflux pumps to resistance against β-lactam antibiotics and some β-lactamase inhibitors is well-established. mdpi.com

Specific studies on the susceptibility of Metallo-β-lactamase-IN-11 to bacterial efflux pumps have not been published. However, the challenge of efflux is a major consideration for the development of all MBL inhibitors. researchgate.net The chemical properties of Metallo-β-lactamase-IN-11, such as its size, charge, and lipophilicity, will determine its susceptibility to various efflux systems. The compact and polar nature of the NSPC scaffold may offer some advantages in terms of permeability. acs.org Future studies would need to assess whether overexpression of specific efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) superfamily, can reduce the intracellular concentration of Metallo-β-lactamase-IN-11 and thereby diminish its efficacy.

Strategies for Overcoming Evolving Resistance to MBL Inhibitors

The development of resistance to MBL inhibitors is an inevitable evolutionary response. Proactive strategies are therefore necessary to mitigate this threat. One primary approach is the development of combination therapies. For instance, combining an MBL inhibitor with a serine-β-lactamase inhibitor could provide broader coverage against bacteria producing multiple classes of β-lactamases. asm.org

Another strategy involves the design of "next-generation" inhibitors that are less susceptible to known resistance mutations. This requires a deep understanding of the structural basis of inhibitor binding and the mechanisms of resistance. For the NSPC class, to which Metallo-β-lactamase-IN-11 belongs, further derivatization of the scaffold could enhance potency and broaden the spectrum of activity against a wider range of MBL variants. acs.org

Furthermore, the use of adjuvants that inhibit efflux pumps could be a viable strategy to potentiate the activity of MBL inhibitors that are substrates for these pumps. By blocking efflux, the intracellular concentration of the inhibitor can be increased, potentially overcoming resistance mediated by this mechanism.

Finally, the covalent attachment of an MBL inhibitor to a β-lactam antibiotic, creating a "lethal duo," is a novel approach to ensure both molecules reach the target enzyme in the bacterial periplasm. acs.org This strategy could enhance the efficacy and specificity of the inhibitor.

Table of In Vitro Efficacy Data for Metallo-β-lactamase-IN-11

| Enzyme Target | Inhibitory Activity |

|---|---|

| CphA | IC50 = 45 µM medchemexpress.com |

| NDM-1 | 49% inhibition at 10 µM medchemexpress.com |

| AIM-1 | 61% inhibition at 10 µM medchemexpress.com |

IC50: Half-maximal inhibitory concentration; NDM-1: New Delhi metallo-β-lactamase-1; AIM-1: Adelaide imipenemase-1.

Table of Investigated Compounds

| Compound Name |

|---|

| Metallo-β-lactamase-IN-11 |

| Meropenem |

Future Research Directions and Therapeutic Implications

Advancements in MBL Inhibitor Discovery Platforms

The quest for potent MBL inhibitors has been accelerated by the evolution of sophisticated discovery platforms. Traditional high-throughput screening (HTS), while successful against some MBLs, has been complemented by more targeted and efficient methods. nih.govresearchgate.net Fragment-based lead discovery (FBLD) has emerged as a powerful technique, utilizing low-molecular-weight compounds to probe for binding hotspots within the enzyme's active site. nih.gov The high-resolution crystal structures available for many MBLs have been crucial for the success of FBLD, allowing for precise analysis of fragment-protein interactions and guiding the design of more potent leads. nih.gov

In parallel, computational methods have revolutionized the initial stages of inhibitor discovery. Virtual screening allows for the rapid in-silico assessment of vast chemical libraries against MBL targets, identifying promising candidates while minimizing resource expenditure. acs.org Furthermore, the development of novel assays is crucial for validating these hits in a biologically relevant context. Whole-cell biosensors, for instance, have been engineered to quantify β-lactamase inhibition within a cellular environment, providing a more accurate reflection of a compound's potential by accounting for factors like membrane permeability. biorxiv.org These advanced platforms—from fragment-based and virtual screening to innovative cellular assays—create a robust pipeline for identifying and optimizing new chemical entities like Metallo-β-lactamase-IN-11.

Strategies for Broadening the Spectrum of MBL Inhibition

A key challenge in developing MBL inhibitors is the structural diversity among the different subclasses (B1, B2, and B3), which complicates the design of a single, broad-spectrum agent. researchgate.netnih.gov Researchers are pursuing several strategies to overcome this hurdle. One primary approach involves targeting the conserved zinc ions in the active site, which are critical for catalysis across all MBLs. mdpi.commdpi.com Inhibitors are designed to chelate or displace these zinc ions, thereby inactivating the enzyme. mdpi.com

Another promising strategy is the development of "dual-action" or hybrid inhibitors. This involves conjugating a known zinc-binding group or chelator to the scaffold of an existing β-lactam antibiotic. researchgate.netnih.govrsc.org This approach leverages the antibiotic scaffold to improve transport into the bacterial periplasm and increase the effective concentration of the inhibitory moiety at the MBL active site. rsc.org

Furthermore, efforts are focused on creating inhibitors that can effectively bind to the active sites of multiple MBL subclasses. This requires a deep understanding of the subtle differences in active site geometry and the development of scaffolds that can accommodate this variability. frontiersin.org The development of compounds stable against a wide range of MBLs is a critical goal, as many pathogenic bacteria co-express multiple β-lactamases. nih.govmdpi.com These multifaceted strategies are essential for creating inhibitors capable of addressing the wide and evolving landscape of MBL-mediated resistance.

Rational Design of Next-Generation MBL Inhibitors Based on Metallo-β-lactamase-IN-11 Scaffold